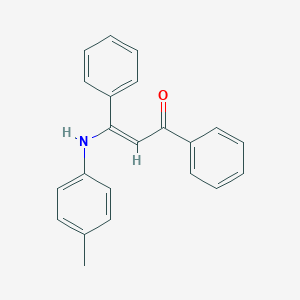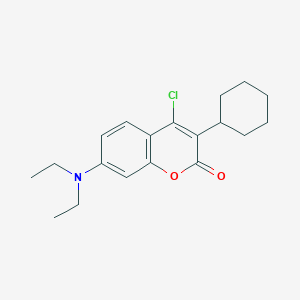
6-Amino-5-(4-chlorobenzyl)-2-(4-pyridinyl)-4-pyrimidinylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-5-(4-chlorobenzyl)-2-(4-pyridinyl)-4-pyrimidinylamine is a chemical compound that is widely used in scientific research. It is a potent inhibitor of certain enzymes and has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 6-Amino-5-(4-chlorobenzyl)-2-(4-pyridinyl)-4-pyrimidinylamine involves binding to the active site of CDKs and GSK-3. This binding prevents the enzymes from phosphorylating their substrates, which in turn inhibits their activity. This inhibition can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Amino-5-(4-chlorobenzyl)-2-(4-pyridinyl)-4-pyrimidinylamine are varied and depend on the specific enzyme that is inhibited. For example, inhibition of CDKs can lead to cell cycle arrest and apoptosis, while inhibition of GSK-3 can lead to increased glycogen synthesis and decreased inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-Amino-5-(4-chlorobenzyl)-2-(4-pyridinyl)-4-pyrimidinylamine in lab experiments is its potency as an enzyme inhibitor. This allows for lower concentrations of the compound to be used, which can reduce the risk of non-specific effects. However, one limitation is that the compound may have off-target effects, which can complicate the interpretation of results.
Orientations Futures
There are many future directions for research involving 6-Amino-5-(4-chlorobenzyl)-2-(4-pyridinyl)-4-pyrimidinylamine. One area of interest is the development of more specific inhibitors of CDKs and GSK-3, which could have therapeutic applications in cancer and neurological diseases. Another area of interest is the study of the compound's effects on other enzymes and cellular processes, which could lead to the discovery of new drug targets. Additionally, the compound's potential as a tool for chemical biology and drug discovery should be further explored.
Méthodes De Synthèse
The synthesis of 6-Amino-5-(4-chlorobenzyl)-2-(4-pyridinyl)-4-pyrimidinylamine involves several steps. The starting material is 4-chlorobenzylamine, which is reacted with 4-cyanopyridine to form an intermediate. This intermediate is then reacted with 2-amino-4,6-dichloropyrimidine to form the final product.
Applications De Recherche Scientifique
6-Amino-5-(4-chlorobenzyl)-2-(4-pyridinyl)-4-pyrimidinylamine is used in a variety of scientific research applications. It has been shown to be a potent inhibitor of certain enzymes, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3). These enzymes are involved in a variety of cellular processes, including cell cycle progression, apoptosis, and glycogen metabolism.
Propriétés
Formule moléculaire |
C16H14ClN5 |
|---|---|
Poids moléculaire |
311.77 g/mol |
Nom IUPAC |
5-[(4-chlorophenyl)methyl]-2-pyridin-4-ylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C16H14ClN5/c17-12-3-1-10(2-4-12)9-13-14(18)21-16(22-15(13)19)11-5-7-20-8-6-11/h1-8H,9H2,(H4,18,19,21,22) |
Clé InChI |
QGNFUZFZFDNRQF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC2=C(N=C(N=C2N)C3=CC=NC=C3)N)Cl |
SMILES canonique |
C1=CC(=CC=C1CC2=C(N=C(N=C2N)C3=CC=NC=C3)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-nitro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B243103.png)

![N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzohydrazide](/img/structure/B243106.png)
![1,5-dimethyl-4-[(2E)-2-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)hydrazinyl]-2-phenylpyrazol-3-one](/img/structure/B243109.png)
![1-[(Z)-1-chloro-1-nitrosoprop-1-en-2-yl]-2-phenylhydrazine](/img/structure/B243112.png)
![3-(4-Bromo-phenyl)-2-[2-(4-nitro-phenyl)-vinyl]-3H-quinazolin-4-one](/img/structure/B243114.png)



![6-acetyl-5-(4-methoxyphenyl)-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B243138.png)
![3-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-4(3H)-quinazolinone](/img/structure/B243148.png)
![6-(4-chlorophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243153.png)
![6-(3,4-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243154.png)
![6-(4-methoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243156.png)